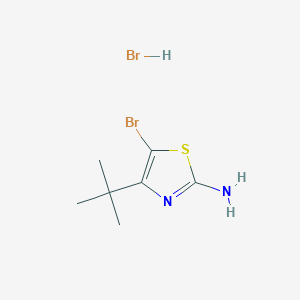

5-Bromo-4-(tert-butyl)-1,3-thiazol-2-amine hydrobromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

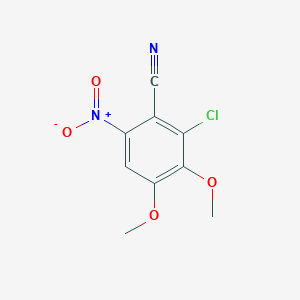

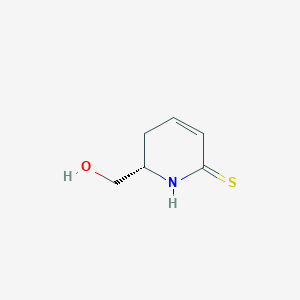

The compound “5-Bromo-4-(tert-butyl)-1,3-thiazol-2-amine hydrobromide” is likely a brominated thiazole derivative. Thiazoles are aromatic heterocyclic compounds that contain both sulfur and nitrogen in the ring. They are widely used in medicinal chemistry and drug design due to their bioactive properties .

Molecular Structure Analysis

The compound likely contains a thiazole ring, which is a five-membered ring containing two heteroatoms (nitrogen and sulfur). The bromine atom is likely attached to the 5-position of the ring, and the tert-butyl group to the 4-position .Chemical Reactions Analysis

Thiazoles can undergo a variety of reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions .Applications De Recherche Scientifique

Synthesis of N-Heterocycles

This compound is instrumental in the synthesis of N-heterocycles, which are core structures in many natural products and pharmaceuticals. The process involves asymmetric synthesis via sulfinimines, where 5-Bromo-4-(tert-butyl)-1,3-thiazol-2-amine hydrobromide acts as a precursor or intermediate .

Chiral Auxiliary Applications

In stereoselective synthesis, chiral auxiliaries like 5-Bromo-4-(tert-butyl)-1,3-thiazol-2-amine hydrobromide are used to induce chirality in the synthesis of amines and their derivatives. This is crucial for creating compounds with specific desired biological activities .

Building Blocks for Peptoids

The compound serves as a building block in the synthesis of peptoids, which are peptide-like molecules with a variety of applications in biotechnology and pharmaceuticals. It’s particularly used in creating oligoglycines with N-linked lactoside side-chains .

Polymer-Assisted Deprotection

In the field of polymer chemistry, 5-Bromo-4-(tert-butyl)-1,3-thiazol-2-amine hydrobromide can be used to create prelinkers for polymer-assisted deprotection. This is a technique used in the synthesis and purification of complex organic molecules .

Synthesis of Collagenase Inhibitors

Collagenase inhibitors are important in the treatment of diseases like cancer and fibrosis. This compound is used in the synthesis of such inhibitors, specifically in the creation of (S,S,R)-(-)-actinonin , which has potential therapeutic applications .

Creation of N-Oxalylglycine Derivatives

N-Oxalylglycine is a molecule that inhibits certain enzymes involved in oxygen sensing in cells5-Bromo-4-(tert-butyl)-1,3-thiazol-2-amine hydrobromide is a starting reagent in the synthesis of these derivatives, which have applications in studying cellular metabolism .

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

5-bromo-4-tert-butyl-1,3-thiazol-2-amine;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrN2S.BrH/c1-7(2,3)4-5(8)11-6(9)10-4;/h1-3H3,(H2,9,10);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLQBJHKZVBOVLM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(SC(=N1)N)Br.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Br2N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30380322 |

Source

|

| Record name | 5-Bromo-4-tert-butyl-1,3-thiazol-2-amine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-4-(tert-butyl)-1,3-thiazol-2-amine hydrobromide | |

CAS RN |

175136-77-3 |

Source

|

| Record name | 5-Bromo-4-tert-butyl-1,3-thiazol-2-amine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-7-(2-morpholinoethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B68415.png)